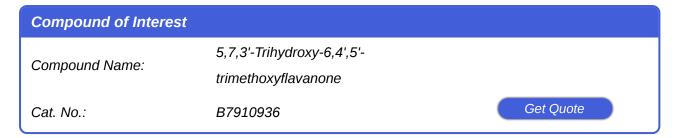


Application Notes and Protocols for the Extraction of Flavanones from Artemisia Species

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Artemisia, comprising hundreds of species of herbaceous plants and shrubs, is a rich source of bioactive secondary metabolites, including a diverse array of flavonoids. Among these, flavanones have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. The extraction and isolation of these compounds are critical preliminary steps for further pharmacological investigation and drug development.

These application notes provide a comprehensive overview and detailed protocols for the extraction of flavanones from various Artemisia species. The methodologies are based on established scientific literature and are designed to guide researchers in obtaining high-quality flavanone-rich extracts for subsequent analysis and bioactivity screening.

Data Presentation: Quantitative Analysis of Flavanones and Total Flavonoids in Artemisia Species

The following tables summarize quantitative data on the content of specific flavanones and total flavonoids from different Artemisia species, extracted using various methods. This



information is crucial for selecting appropriate species and extraction conditions to maximize the yield of target compounds.

Table 1: Quantitative Content of Specific Flavanones in Artemisia Species

Artemisia Species	Flavanone	Plant Part	Extraction Method	Flavanone Content (mg/g dry weight)	Reference
Artemisia Iudoviciana	Naringin	Aerial Parts	High- Performance Liquid Chromatogra phy (HPLC)	21.924	[1][2]
Artemisia campestris	Naringin	Aerial Parts	High- Performance Liquid Chromatogra phy (HPLC)	7.525	[1][2]
Artemisia monosperma	7-O- methyleriodict yol	Not Specified	Not Specified	Isolated, but not quantified	[3]
Artemisia herba-alba	Unspecified Flavanone	Aerial Parts	HPLC-ESI-Q- TOF-MS	0.5	[4]

Table 2: Total Flavonoid Content in Various Artemisia Species Using Different Extraction Solvents



Artemisia Species	Plant Part	Extraction Solvent	Total Flavonoid Content (mg Quercetin Equivalents/g extract unless specified)	Reference
Artemisia herba- alba	Aerial Parts	Chloroform	1.966 μg EQ/mg PS	[5]
Artemisia argyi	Leaves	60% Ethanol	87.93 mg/g	[6]
Artemisia annua	Leaves	70% Ethanol	7.04 mg RE/g	[7]
Artemisia absinthium	Aerial Parts	Methanol	10.38 mg RE/g	[7]
Artemisia vulgaris	Aerial Parts	Methanol	12.54 mg RE/g	[7]
Artemisia pontica	Aerial Parts	Methanol	11.21 mg RE/g	[7]
Artemisia austriaca	Aerial Parts	Methanol	8.97 mg RE/g	[7]

mg RE/g: mg Rutin Equivalents per gram of extract. μg EQ/mg PS: microgram Quercetin Equivalents per milligram of plant sample.

Experimental Protocols

The following protocols are detailed methodologies for the extraction of flavanones from Artemisia species. These protocols can be adapted based on the specific Artemisia species and the target flavanones.

Protocol 1: General Flavonoid Extraction using Maceration

This protocol is a general method for extracting flavonoids, including flavanones, and is suitable for initial screening of Artemisia species.[8]



- 1. Plant Material Preparation: a. Collect the aerial parts of the Artemisia species during the flowering period.[2] b. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, at room temperature (20-25°C) for 10-14 days.[1] c. Once completely dry, grind the plant material into a fine powder using a mechanical grinder. d. Store the powdered plant material in an airtight container in a cool, dark place until extraction.
- 2. Maceration Extraction: a. Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% methanol to the flask. c. Seal the flask and place it on an orbital shaker at 150 rpm. d. Macerate for 24 hours at room temperature.[8] e. After 24 hours, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and repeat the extraction of the plant residue two more times with fresh 80% methanol. g. Combine the filtrates from all three extractions.
- 3. Solvent Evaporation: a. Concentrate the combined filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol. b. The resulting crude extract can be further dried in a vacuum oven at 40°C to obtain a solid residue.
- 4. Storage: a. Store the crude extract at -20°C for further analysis and purification.

Protocol 2: Optimized Ultrasound-Microwave Assisted Extraction for Flavonoids

This advanced protocol utilizes a combination of ultrasound and microwave-assisted extraction to enhance the efficiency of flavonoid extraction from Artemisia argyi.[6]

- Plant Material Preparation: a. Prepare the powdered plant material as described in Protocol
 step 1.
- 2. Ultrasound-Microwave Assisted Extraction: a. Weigh 10 g of the powdered Artemisia argyi and place it in a 500 mL beaker. b. Add 300 mL of distilled water to achieve a solid-liquid ratio of 1:30 (g/mL).[6] c. Place the beaker in an ultrasonic bath and sonicate at a power of 340 W for 27 minutes.[6] d. Immediately transfer the mixture to a microwave extractor. e. Irradiate the mixture at a microwave power of 600 W for 120 seconds.[6] f. After extraction, allow the mixture to cool to room temperature.



- 3. Post-Extraction Processing: a. Filter the cooled mixture through Whatman No. 1 filter paper.
- b. The resulting aqueous extract can be used directly for analysis or can be lyophilized to obtain a dry powder.
- 4. Storage: a. Store the extract (liquid or dried) at 4°C for short-term storage or -20°C for long-term storage.

Protocol 3: Selective Liquid-Liquid Extraction for Flavanone Aglycones

This protocol is designed for the selective extraction of less polar flavanone aglycones from a crude methanolic extract.[8]

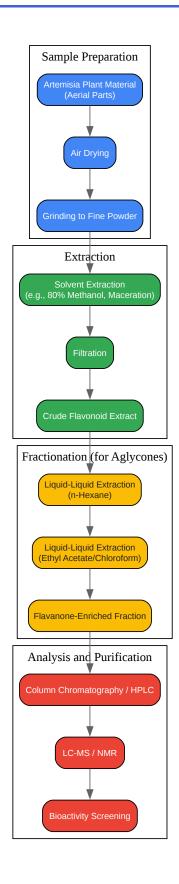
- 1. Initial Methanolic Extraction: a. Prepare a crude methanolic extract as described in Protocol 1.
- 2. Delipidation: a. Dissolve the crude methanolic extract in a minimal amount of methanol. b. Add n-hexane to the methanolic solution in a 1:1 (v/v) ratio in a separatory funnel. c. Shake vigorously and allow the layers to separate. d. Discard the upper n-hexane layer, which contains lipids and other non-polar compounds. e. Repeat the n-hexane wash two more times.
- 3. Ethyl Acetate Fractionation: a. To the delipidated methanolic phase, add an equal volume of distilled water. b. Add ethyl acetate to the aqueous methanol solution in a 1:1 (v/v) ratio in a separatory funnel. c. Shake vigorously and allow the layers to separate. d. Collect the upper ethyl acetate layer, which will contain flavanone aglycones and other moderately polar flavonoids. e. Repeat the ethyl acetate extraction two more times. f. Combine the ethyl acetate fractions.
- 4. Chloroform Fractionation for Aglycones: a. The aqueous phase from the ethyl acetate extraction can be further extracted with chloroform to isolate more non-polar compounds, including some flavanone aglycones.[8] b. Add chloroform to the aqueous phase in a 1:1 (v/v) ratio in a separatory funnel. c. Shake vigorously and allow the layers to separate. d. Collect the lower chloroform layer. e. Repeat the chloroform extraction two more times. f. Combine the chloroform fractions.



5. Solvent Evaporation and Storage: a. Evaporate the ethyl acetate and chloroform fractions separately using a rotary evaporator at 40°C. b. Store the resulting dried fractions at -20°C.

Mandatory Visualization Diagram 1: Experimental Workflow for Flavanone Extraction and Isolation





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Caption: Workflow for the extraction and isolation of flavanones from Artemisia species.

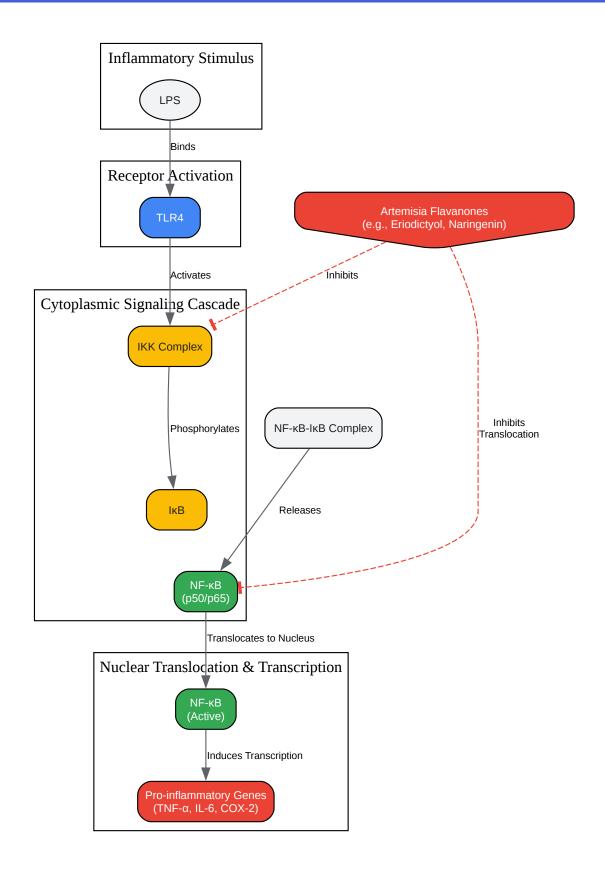




Diagram 2: Representative Signaling Pathway Modulated by Flavanones

This diagram illustrates the inhibitory effect of flavanones like eriodictyol and naringenin on the NF-kB signaling pathway, a key regulator of inflammation.





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Caption: Inhibition of the NF-kB signaling pathway by Artemisia flavanones.[9][10]



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